![molecular formula C26H29NO6 B14954926 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B14954926.png)
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
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Overview
Description
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxy group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves multiple steps. One common approach is to start with the chromen-2-one core, which can be synthesized through the condensation of salicylaldehyde with acetic anhydride. The hydroxy and dimethyl groups are introduced through subsequent reactions involving methylation and hydroxylation.
The tetrahydropyran moiety is typically synthesized separately through the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst. The final step involves coupling the chromen-2-one core with the tetrahydropyran moiety using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group in the chromen-2-one core can act as a hydrogen donor, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
7-Methylcoumarin: Another methyl derivative with a different substitution pattern.
4-Methylcoumarin: A coumarin derivative with a methyl group at the 4-position.
Uniqueness
2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is unique due to its combination of a chromen-2-one core with a tetrahydropyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into key components:
- Chromone Backbone : The chromone moiety contributes to the compound's biological activity.
- Hydroxyl Group : The presence of the hydroxyl group at position 7 enhances its reactivity and potential for biological interactions.
- Acetamide Linkage : This functional group may influence the compound's solubility and interaction with biological targets.
Antioxidant Activity
Chromones are recognized for their antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that related chromones exhibit significant antioxidant activity by inhibiting lipid peroxidation and enhancing cellular antioxidant defenses .
Anti-inflammatory Effects
Research indicates that chromone derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in inflammatory responses. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of chromone derivatives. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation. For instance, related compounds have demonstrated growth inhibition in various cancer cell lines with low IC50 values, indicating high potency .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The acetamide group may interact with specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are pivotal in inflammation and cancer .
- Interaction with Cellular Receptors : The structural features allow for binding to various receptors, potentially altering cellular responses.
Case Studies
Several studies have provided insights into the biological activity of related compounds:
- Study on Anticancer Activity : A derivative similar to the target compound showed significant inhibition of tumor growth in xenograft models, validating its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, a related chromone reduced edema significantly compared to controls, suggesting that this class of compounds could be effective anti-inflammatory agents .
Data Tables
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C26H29NO6/c1-16-20-8-9-22(28)17(2)24(20)33-25(30)21(16)14-23(29)27-15-26(10-12-32-13-11-26)18-4-6-19(31-3)7-5-18/h4-9,28H,10-15H2,1-3H3,(H,27,29) |
InChI Key |
AZUFCYJBGFBWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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